molecular formula C16H18N2O B11056730 5-methoxy-1,2,7,9-tetramethyl-3H-pyrrolo[3,2-f]quinoline CAS No. 206536-19-8

5-methoxy-1,2,7,9-tetramethyl-3H-pyrrolo[3,2-f]quinoline

Cat. No.: B11056730
CAS No.: 206536-19-8
M. Wt: 254.33 g/mol
InChI Key: HKBBJKFNHPREFU-UHFFFAOYSA-N
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Description

5-methoxy-1,2,7,9-tetramethyl-3H-pyrrolo[3,2-f]quinoline is a heterocyclic aromatic compound with a complex structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1,2,7,9-tetramethyl-3H-pyrrolo[3,2-f]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy group and methyl groups at specific positions. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of a strong acid or base.

    Methylation: Methyl groups can be introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1,2,7,9-tetramethyl-3H-pyrrolo[3,2-f]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

5-methoxy-1,2,7,9-tetramethyl-3H-pyrrolo[3,2-f]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 5-methoxy-1,2,7,9-tetramethyl-3H-pyrrolo[3,2-f]quinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1,2,7,9-tetramethyl-3H-pyrrolo[2,3-f]quinoline
  • 5-methoxy-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester

Uniqueness

5-methoxy-1,2,7,9-tetramethyl-3H-pyrrolo[3,2-f]quinoline is unique due to its specific substitution pattern and the presence of both methoxy and multiple methyl groups. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

CAS No.

206536-19-8

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

5-methoxy-1,2,7,9-tetramethyl-6H-pyrrolo[3,2-f]quinoline

InChI

InChI=1S/C16H18N2O/c1-8-6-9(2)17-16-13(19-5)7-12-15(14(8)16)10(3)11(4)18-12/h6-7,17H,1-5H3

InChI Key

HKBBJKFNHPREFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=NC3=CC(=C2N1)OC)C)C)C

Origin of Product

United States

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